molecular formula C19H18N2O2S B5871225 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5871225
M. Wt: 338.4 g/mol
InChI Key: VKZHXBNQPRYKTD-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTA is a member of the thiazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the chelation of metal ions. 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide contains a thiazole ring, which is a known metal chelator. It is believed that 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide forms a complex with metal ions such as copper, which results in the observed fluorescence and other biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescence properties, 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit anti-inflammatory and antioxidant properties. These properties make it a potentially useful compound for the treatment of a range of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its ease of synthesis. 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized using standard laboratory techniques, making it readily available for use in scientific research. In addition, 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits strong fluorescence in the presence of copper ions, making it a potentially useful tool for the detection of copper in biological samples.
One of the main limitations of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its specificity. 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit fluorescence in the presence of copper ions, but it may also exhibit fluorescence in the presence of other metal ions. This lack of specificity may limit its usefulness as a fluorescent probe in some applications.

Future Directions

There are several future directions for research involving 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of research involves the development of new drugs based on the anti-inflammatory and antioxidant properties of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Another area of research involves the development of new fluorescent probes based on the structure of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Finally, there is a need for further research to better understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 2,4-dimethylphenol and 4-phenyl-2-thiocyanatoacetic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide as a fluorescent probe for the detection of metal ions. 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit strong fluorescence in the presence of copper ions, making it a potentially useful tool for the detection of copper in biological samples.
In addition to its use as a fluorescent probe, 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been studied for its potential applications in the development of new drugs. 2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful compound for the treatment of a range of diseases.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-8-9-17(14(2)10-13)23-11-18(22)21-19-20-16(12-24-19)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZHXBNQPRYKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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